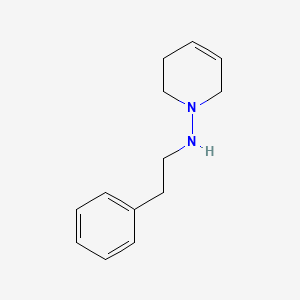
N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine: is an organic compound that belongs to the class of amines It features a phenylethyl group attached to a dihydropyridine ring, which is a structural motif found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis of N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine typically begins with the preparation of the dihydropyridine ring. This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Step 2: The phenylethylamine is then introduced through a nucleophilic substitution reaction. The dihydropyridine intermediate is treated with phenylethylamine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine can undergo oxidation reactions, particularly at the dihydropyridine ring, to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Functionalized phenylethyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine:
Pharmaceuticals: Due to its structural similarity to other biologically active dihydropyridines, it is investigated for potential therapeutic applications, such as antihypertensive or neuroprotective agents.
Industry:
Chemical Industry: The compound is used in the development of new materials and as a building block for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, while the dihydropyridine ring can modulate its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-Phenylethyl)-pyridin-2-amine: Similar structure but lacks the dihydropyridine ring.
N-(2-Phenylethyl)-tetrahydropyridin-1-amine: Similar structure but has a fully saturated pyridine ring.
N-(2-Phenylethyl)-piperidin-1-amine: Similar structure but features a piperidine ring instead of a dihydropyridine ring.
Uniqueness: N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine is unique due to the presence of both the phenylethyl group and the dihydropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62245-61-8 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-(2-phenylethyl)-3,6-dihydro-2H-pyridin-1-amine |
InChI |
InChI=1S/C13H18N2/c1-3-7-13(8-4-1)9-10-14-15-11-5-2-6-12-15/h1-5,7-8,14H,6,9-12H2 |
InChI Key |
CKDMFDZLFRXUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















